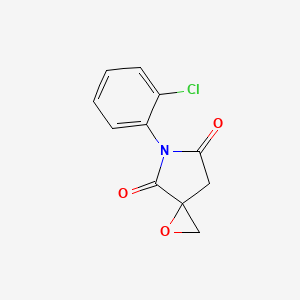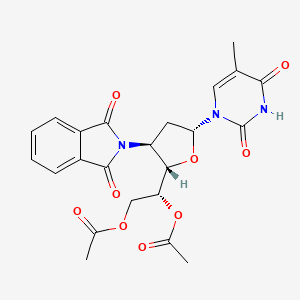
DiOAcPhthNarabdT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiOAcPhthNarabdT is a synthetic compound with a complex molecular structure. It has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DiOAcPhthNarabdT involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often using catalysts and specific temperature conditions.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often involving reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another, using reagents like halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: This method involves producing the compound in large batches, with each batch undergoing the same series of reactions.
Continuous Processing: This method involves a continuous flow of reactants through a series of reactors, allowing for the constant production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
DiOAcPhthNarabdT undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
DiOAcPhthNarabdT has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of cellular processes and as a probe for detecting specific biomolecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of DiOAcPhthNarabdT involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of certain enzymes and affecting cellular processes. It may also interact with receptors on the cell surface, triggering a cascade of signaling events that lead to various biological effects.
Comparaison Avec Des Composés Similaires
DiOAcPhthNarabdT can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
DiOAcPhthNarabdS: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
DiOAcPhthNarabdR: This compound has a similar backbone but different side chains, affecting its stability and biological activity.
Propriétés
Numéro CAS |
133488-32-1 |
|---|---|
Formule moléculaire |
C23H23N3O9 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C23H23N3O9/c1-11-9-25(23(32)24-20(11)29)18-8-16(19(35-18)17(34-13(3)28)10-33-12(2)27)26-21(30)14-6-4-5-7-15(14)22(26)31/h4-7,9,16-19H,8,10H2,1-3H3,(H,24,29,32)/t16-,17+,18+,19-/m0/s1 |
Clé InChI |
WNXAFBFUDGBOTL-MANSERQUSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


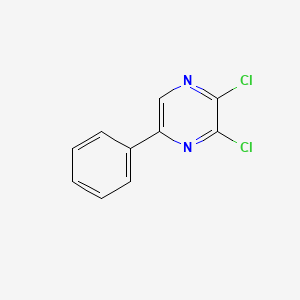


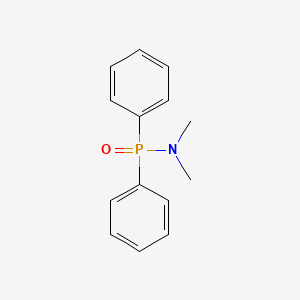
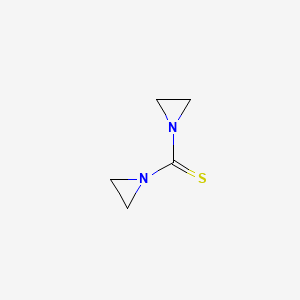
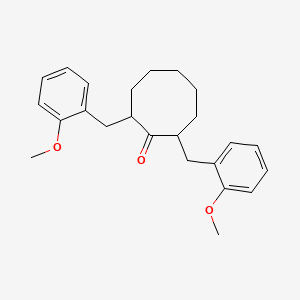
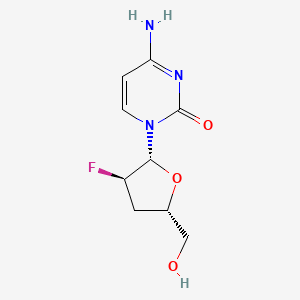
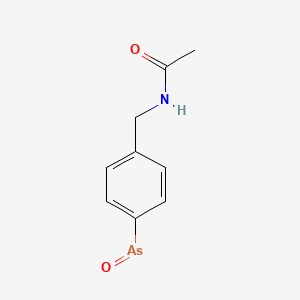
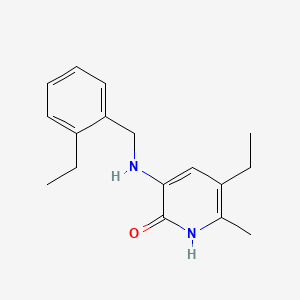
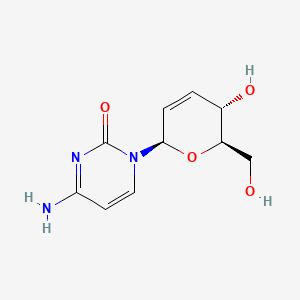
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
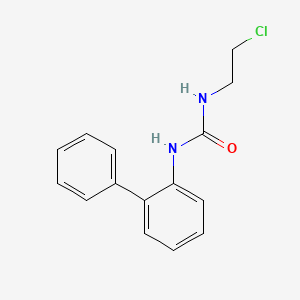
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
